molecular formula C13H18O2 B069673 3,3-Dimethyl-3'-methoxybutyrophenone CAS No. 182631-11-4

3,3-Dimethyl-3'-methoxybutyrophenone

Cat. No.: B069673
CAS No.: 182631-11-4
M. Wt: 206.28 g/mol
InChI Key: ICRWCQOAEMDMLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3’-methoxybutyrophenone typically involves the reaction of 3-methoxybenzaldehyde with 3,3-dimethylbutanone in the presence of a base catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3,3-Dimethyl-3’-methoxybutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3’-methoxybutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-3’-methoxybutyrophenone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3’-methoxybutyrophenone is unique due to the presence of both the methoxy group at the 3’ position and the dimethyl groups at the 3 position. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-6-5-7-11(8-10)15-4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRWCQOAEMDMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516027
Record name 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182631-11-4
Record name 1-(3-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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